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molecular formula C12H12N2O B3339243 2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine CAS No. 877858-27-0

2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine

Cat. No. B3339243
M. Wt: 200.24 g/mol
InChI Key: ZUZVEFIYLJDAKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202858B2

Procedure details

6-Benzoyl-2-methyl-5,6-dihydro-4H-1-oxa-3,6-diaza-benzo[e]azulene from Example E5.8 (11.0 g, 3.25 mmol) was reacted with a 6M HCl/dioxan solution (100 ml) using an analogous procedure to that described for Example E5.9 to yield the title compound (540 mg, 82%).
Name
6-Benzoyl-2-methyl-5,6-dihydro-4H-1-oxa-3,6-diaza-benzo[e]azulene
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
C([N:9]1[CH2:18][CH2:17][C:16]2[N:15]=[C:14]([CH3:19])[O:13][C:12]=2[C:11]2[CH:20]=[CH:21][CH:22]=[CH:23][C:10]1=2)(=O)C1C=CC=CC=1>Cl.O1CCOCC1>[CH3:19][C:14]1[O:13][C:12]2[C:11]3[CH:20]=[CH:21][CH:22]=[CH:23][C:10]=3[NH:9][CH2:18][CH2:17][C:16]=2[N:15]=1 |f:1.2|

Inputs

Step One
Name
6-Benzoyl-2-methyl-5,6-dihydro-4H-1-oxa-3,6-diaza-benzo[e]azulene
Quantity
11 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1C2=C(C=3OC(=NC3CC1)C)C=CC=C2
Name
Quantity
100 mL
Type
solvent
Smiles
Cl.O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=2CCNC3=C(C2O1)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 540 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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